Cas no 41324-66-7 (benzyl (2S)-pyrrolidine-2-carboxylate)

benzyl (2S)-pyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- L-Proline, phenylmethylester
- benzyl L-prolinate
- benzyl pyrrolidine-2-carboxylate
- Benzyl 2-pyrrolidinecarboxylate
- benzyl DL-prolinate
- benzyl prolinate
- L-proline benzylesterxHCl
- L-Proline,phenylmethyl ester,hydrochloride
- Proline benzyl ester
- benzyl (2S)-pyrrolidine-2-carboxylate
- L-Pro-OBzl
- proline O-benzyl ester
- 41324-66-7
- AKOS010531381
- EN300-121669
- GS-3227
- L-PROLINE BENZYL ESTER
- Pro-OBzl
- BenzylL-prolinate
- L-proline-benzyl-ester
- L-Proline, phenylmethyl ester
- L-proline, benzyl ester
- Benzyl 2-pyrrolidinecarboxylate #
- SCHEMBL630517
- benzyl (S)-pyrrolidine-2-carboxylate
- NS00088525
-
- MDL: MFCD03703468
- Inchi: InChI=1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2/t11-/m0/s1
- InChI Key: VVCLBQFBKZQOAF-NSHDSACASA-N
- SMILES: C1=CC=C(C=C1)COC(=O)[C@@H]2CCCN2
Computed Properties
- Exact Mass: 205.11000
- Monoisotopic Mass: 205.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 1.7
Experimental Properties
- PSA: 38.33000
- LogP: 1.81060
benzyl (2S)-pyrrolidine-2-carboxylate Security Information
benzyl (2S)-pyrrolidine-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
benzyl (2S)-pyrrolidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-121669-0.1g |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 0.1g |
$24.0 | 2023-05-26 | ||
Enamine | EN300-121669-10.0g |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 10g |
$59.0 | 2023-05-26 | ||
Enamine | EN300-121669-100mg |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 100mg |
$24.0 | 2023-10-02 | ||
Enamine | EN300-121669-2500mg |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 2500mg |
$29.0 | 2023-10-02 | ||
Enamine | EN300-121669-500mg |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 500mg |
$26.0 | 2023-10-02 | ||
A2B Chem LLC | AF87038-1g |
benzyl L-prolinate |
41324-66-7 | 96% | 1g |
$52.00 | 2024-04-20 | |
A2B Chem LLC | AF87038-10g |
benzyl L-prolinate |
41324-66-7 | 96% | 10g |
$228.00 | 2024-04-20 | |
Enamine | EN300-121669-1000mg |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 1000mg |
$27.0 | 2023-10-02 | ||
Enamine | EN300-121669-250mg |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 250mg |
$25.0 | 2023-10-02 | ||
A2B Chem LLC | AF87038-5g |
benzyl L-prolinate |
41324-66-7 | 96% | 5g |
$142.00 | 2024-04-20 |
benzyl (2S)-pyrrolidine-2-carboxylate Related Literature
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
Additional information on benzyl (2S)-pyrrolidine-2-carboxylate
Benzyl (2S)-Pyrrolidine-2-Carboxylate: A Comprehensive Overview
Benzyl (2S)-pyrrolidine-2-carboxylate, identified by the CAS number 41324-66-7, is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a benzyl group with a pyrrolidine ring, and its stereochemistry at the second position of the pyrrolidine moiety. The (2S) configuration imparts distinct properties that make it valuable in various applications.
The synthesis of benzyl (2S)-pyrrolidine-2-carboxylate typically involves multi-step processes, often leveraging asymmetric catalysis to achieve the desired stereochemistry. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These improvements have made the compound more accessible for industrial and research purposes.
In terms of applications, benzyl (2S)-pyrrolidine-2-carboxylate has been extensively studied for its potential in drug delivery systems. Its amphiphilic nature allows it to form self-assembled structures, such as micelles and vesicles, which can encapsulate hydrophobic drugs. This property is particularly advantageous in improving drug solubility and bioavailability, addressing common challenges in pharmaceutical development.
Recent research has also explored the use of benzyl (2S)-pyrrolidine-2-carboxylate in bio-inspired materials. Its ability to form helical structures under specific conditions has led to investigations into its role as a building block for biomimetic polymers and supramolecular assemblies. These materials hold promise for applications in tissue engineering and regenerative medicine.
The compound's chiral properties have further been exploited in enantioselective catalysis. By incorporating benzyl (2S)-pyrrolidine-2-carboxylate into catalyst designs, researchers have achieved high enantioselectivity in various organic transformations. This advancement underscores the importance of stereochemistry in modern catalytic processes and highlights the compound's versatility.
In addition to its chemical applications, benzyl (2S)-pyrrolidine-2-carboxylate has found utility in cosmetic formulations. Its emollient properties make it an effective ingredient in skincare products, where it helps to maintain skin hydration and elasticity. The compound's compatibility with biological systems ensures minimal irritation, making it suitable for sensitive skin types.
The environmental impact of benzyl (2S)-pyrrolidine-2-carboxylate has also been a topic of interest. Studies have demonstrated that the compound biodegrades efficiently under aerobic conditions, reducing its ecological footprint. This characteristic aligns with growing industry trends toward sustainable chemistry practices.
In conclusion, benzyl (2S)-pyrrolidine-2-carboxylate, with its unique structure and versatile properties, continues to be a focal point in diverse scientific disciplines. Ongoing research aims to unlock further potential applications while ensuring sustainable production methods. As advancements in synthesis and application continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
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